molecular formula C10H14BrClFNO B13625239 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride

3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride

Cat. No.: B13625239
M. Wt: 298.58 g/mol
InChI Key: FWENUJGXZIBZOF-UHFFFAOYSA-N
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Description

3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is connected to an amino group and a propanol chain. The hydrochloride form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride typically involves multiple steps. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of an amino group. The final step involves the addition of a propanol chain and conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining quality and consistency .

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .

Major Products

Major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction and conditions employed .

Scientific Research Applications

3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated phenyl derivatives and amino alcohols. Examples are:

Uniqueness

The unique combination of bromine and fluorine atoms in 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride provides distinct chemical and biological properties. These halogens enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14BrClFNO

Molecular Weight

298.58 g/mol

IUPAC Name

3-[(5-bromo-2-fluorophenyl)methylamino]propan-1-ol;hydrochloride

InChI

InChI=1S/C10H13BrFNO.ClH/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-14;/h2-3,6,13-14H,1,4-5,7H2;1H

InChI Key

FWENUJGXZIBZOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CNCCCO)F.Cl

Origin of Product

United States

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